

# "Antifungal agent 14" chemical structure and properties

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## Compound of Interest

Compound Name: Antifungal agent 14

Cat. No.: B13919982

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## In-Depth Technical Guide: Antifungal Agent 14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the novel antifungal agent designated as "**Antifungal agent 14**" (CAS No. 2710259-38-2). This compound is a promising new entity in the field of antifungal research, demonstrating broad-spectrum activity against several clinically relevant fungal pathogens. All data presented herein is derived from the primary research publication: "New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking."[\[1\]](#)[\[2\]](#)

## Chemical Structure and Physicochemical Properties

**Antifungal agent 14** is a synthetic molecule belonging to the class of 1,2,3-triazole-appended bis-pyrazoles. Its chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

- IUPAC Name: 4-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-5-methyl-2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dihydro-3H-pyrazol-3-one
- CAS Number: 2710259-38-2[\[3\]](#)
- Molecular Formula: C<sub>18</sub>H<sub>19</sub>N<sub>7</sub>O<sub>3</sub>[\[3\]](#)

- SMILES: OC(NN=C1C)=C1C(C2=C(O)NN=C2C)C3=CN(C4=CC=C(OC)C=C4)N=N3[3]

#### Physicochemical Data:

Property	Value	Reference
Molecular Weight	381.39 g/mol	[3]
Appearance	Solid	
Storage Conditions	2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO	

## Antifungal Activity

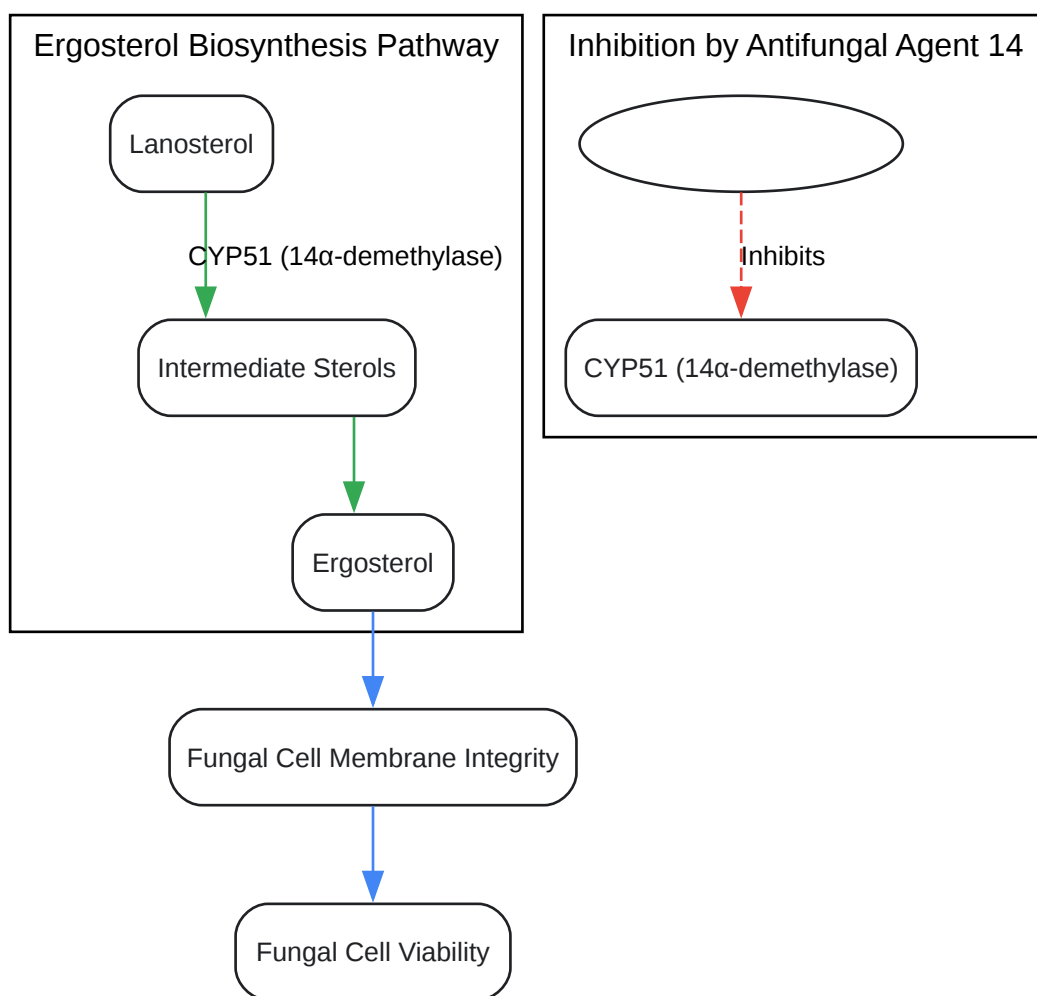
**Antifungal agent 14** has demonstrated potent, broad-spectrum antifungal activity against a panel of clinically significant fungal strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible growth of the microorganism, are presented in the table below.

#### Minimum Inhibitory Concentration (MIC) of **Antifungal Agent 14**

Fungal Strain	MIC (µg/mL)
Candida albicans	8
Cryptococcus neoformans	16
Candida glabrata	2
Candida tropicalis	4
Aspergillus niger	32
Aspergillus fumigatus	64

## Proposed Mechanism of Action

Molecular docking studies suggest that **Antifungal agent 14** likely exerts its antifungal effect by inhibiting the fungal enzyme sterol 14 $\alpha$ -demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, **Antifungal agent 14** disrupts ergosterol production, leading to a compromised cell membrane and ultimately, fungal cell death.



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Caption: Proposed mechanism of action of **Antifungal Agent 14**.

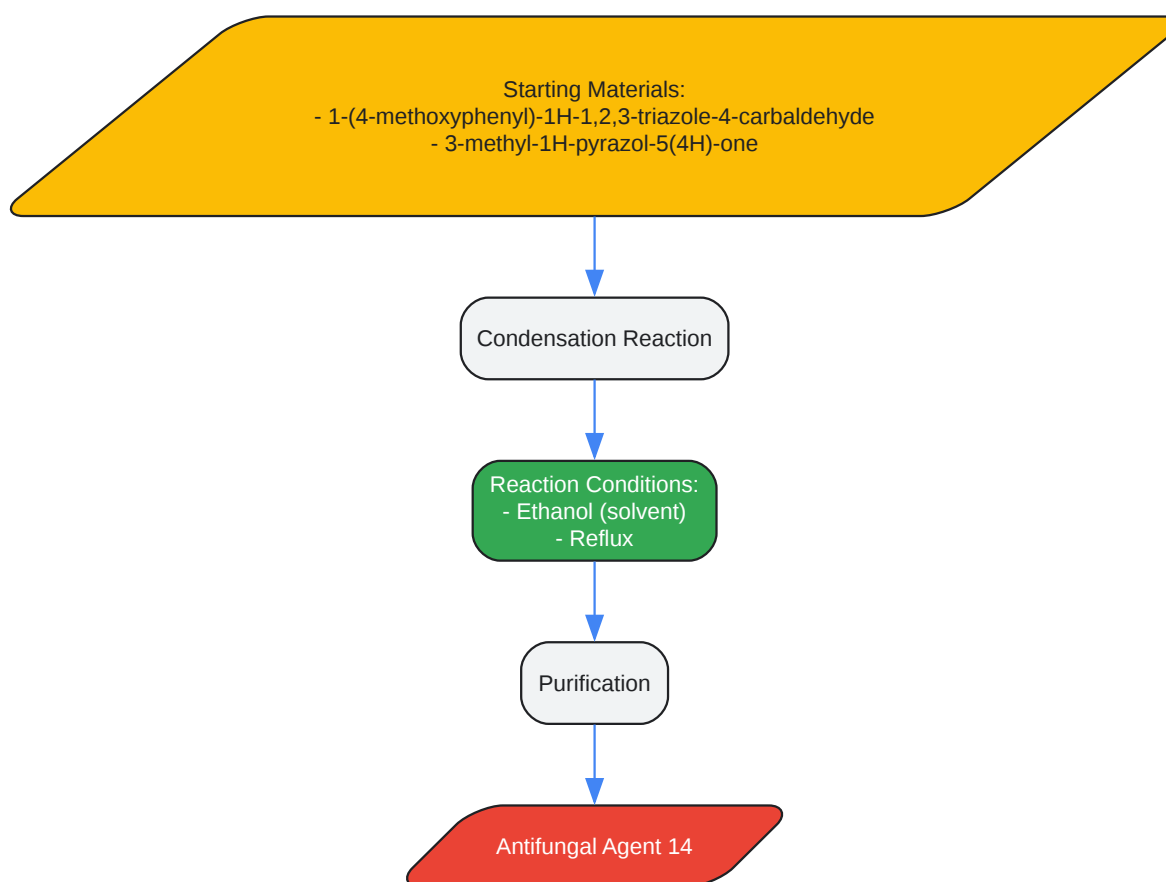
## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research.

## Synthesis of Antifungal Agent 14

The synthesis of **Antifungal agent 14** is achieved through a multi-step process, culminating in a condensation reaction.

Experimental Workflow for Synthesis:



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Caption: Synthetic workflow for **Antifungal Agent 14**.

Detailed Protocol:

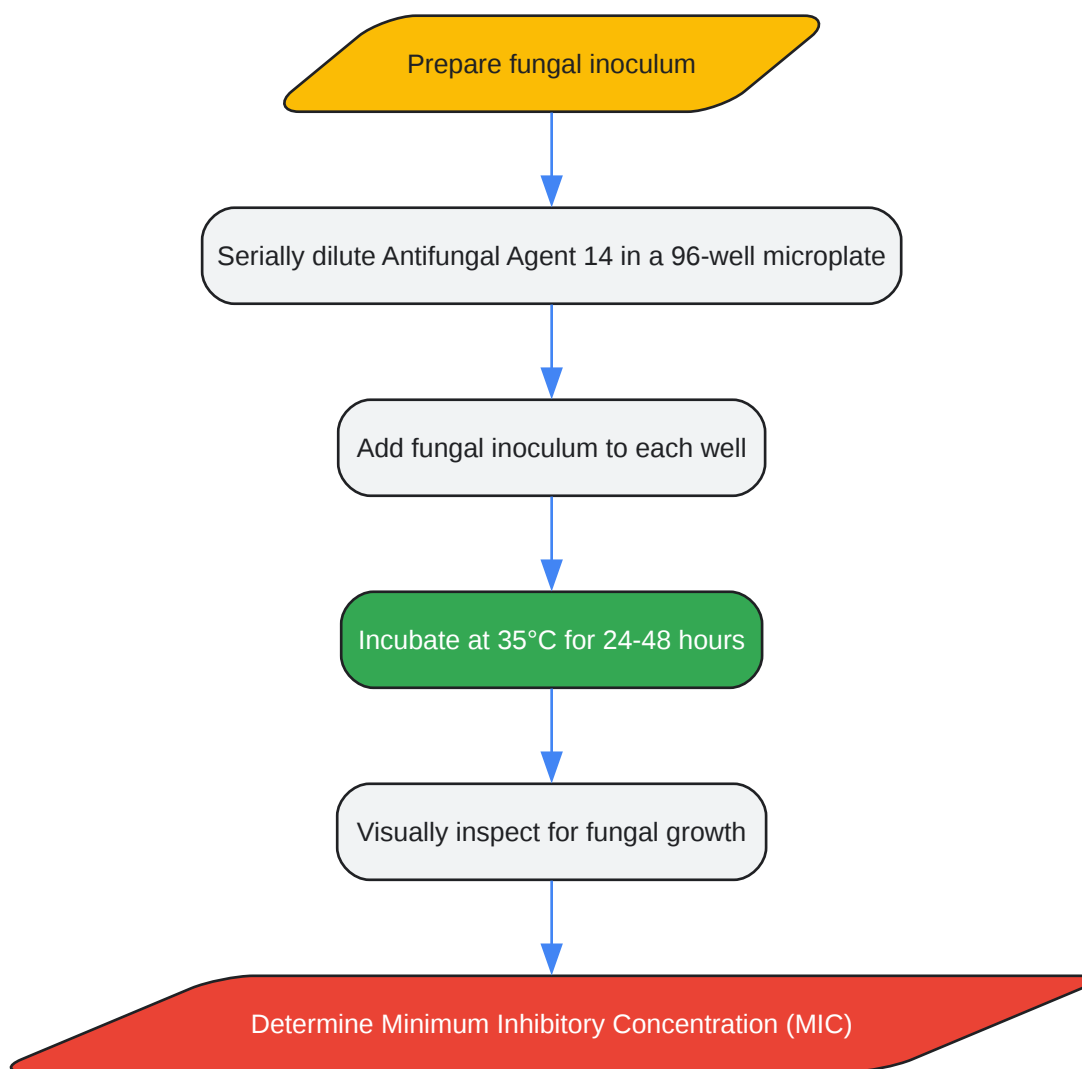
- A mixture of 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde (1 mmol) and 3-methyl-1H-pyrazol-5(4H)-one (2 mmol) is prepared in absolute ethanol (10 mL).

- The reaction mixture is heated to reflux and maintained at this temperature for 4-5 hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solid product that precipitates is collected by filtration.
- The crude product is purified by recrystallization from ethanol to yield the final compound, **Antifungal agent 14**.

## Antifungal Susceptibility Testing

The in vitro antifungal activity of **Antifungal agent 14** was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).<sup>[4][5][6]</sup>

Experimental Workflow for Antifungal Susceptibility Testing:



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Caption: Workflow for antifungal susceptibility testing.

Detailed Protocol:

- **Fungal Inoculum Preparation:** Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) at 35°C. A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a concentration of approximately  $5 \times 10^5$  cells/mL.
- **Drug Dilution:** A stock solution of **Antifungal agent 14** in dimethyl sulfoxide (DMSO) is prepared. Two-fold serial dilutions of the compound are made in RPMI-1640 medium in a 96-well microtiter plate.

- Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension, resulting in a final volume of 200  $\mu$ L.
- Incubation: The plates are incubated at 35°C for 24 to 48 hours, depending on the fungal species.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. A growth control (no compound) and a sterility control (no inoculum) are included in each assay.

## Conclusion

**Antifungal agent 14** is a novel 1,2,3-triazole-appended bis-pyrazole with promising broad-spectrum antifungal activity. Its potential mechanism of action via the inhibition of CYP51 makes it an interesting candidate for further preclinical development. The synthetic route is straightforward, and the in vitro activity profile warrants further investigation into its efficacy and safety in in vivo models. This technical guide provides a foundational understanding of this compound for researchers in the field of mycology and drug discovery.

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